molecular formula C22H21N3 B11939270 2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline CAS No. 198283-49-7

2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline

Cat. No.: B11939270
CAS No.: 198283-49-7
M. Wt: 327.4 g/mol
InChI Key: NIFGZXYFFRYUSE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline is an organic compound with the molecular formula C22H21N3 and a molecular weight of 327.433. This compound is characterized by the presence of an isoindoline core substituted with a phenylazo group and two methyl groups. It is a member of the azo compounds, which are known for their vivid colors and applications in dyes and pigments .

Preparation Methods

The synthesis of 2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline typically involves the azo coupling reaction between an aromatic amine and a diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 2-(3,5-Dimethyl-4-aminophenyl)isoindoline.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline can be compared with other azo compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

198283-49-7

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]-phenyldiazene

InChI

InChI=1S/C22H21N3/c1-16-12-21(25-14-18-8-6-7-9-19(18)15-25)13-17(2)22(16)24-23-20-10-4-3-5-11-20/h3-13H,14-15H2,1-2H3

InChI Key

NIFGZXYFFRYUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N3CC4=CC=CC=C4C3

Origin of Product

United States

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